molecular formula C9H20ClNO B106354 2-Amino-3-cyclohexylpropan-1-ol hydrochloride CAS No. 82867-37-6

2-Amino-3-cyclohexylpropan-1-ol hydrochloride

Cat. No.: B106354
CAS No.: 82867-37-6
M. Wt: 193.71 g/mol
InChI Key: BMHYDTXNZNVADC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclohexylpropan-1-ol hydrochloride typically involves the reaction of cyclohexylamine with epichlorohydrin, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as recrystallization or chromatography to achieve the required product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclohexylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-cyclohexylpropan-1-ol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclohexylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-cyclohexylpropan-1-ol hydrochloride is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and applications. Its combination of an amino group and a hydroxyl group on a cyclohexyl backbone provides versatility in chemical synthesis and potential biological activity .

Properties

IUPAC Name

2-amino-3-cyclohexylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHYDTXNZNVADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-cyclohexylpropan-1-ol hydrochloride
Reactant of Route 2
2-Amino-3-cyclohexylpropan-1-ol hydrochloride
Reactant of Route 3
2-Amino-3-cyclohexylpropan-1-ol hydrochloride
Reactant of Route 4
2-Amino-3-cyclohexylpropan-1-ol hydrochloride
Reactant of Route 5
2-Amino-3-cyclohexylpropan-1-ol hydrochloride
Reactant of Route 6
2-Amino-3-cyclohexylpropan-1-ol hydrochloride

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